MAO-B Inhibition Potency Gain
3‑Chloro‑8‑methylquinolin‑4(1H)‑one achieves an IC50 of 62 nM against rat brain mitochondrial MAO‑B [1]. In contrast, the direct structural comparator 8‑methylquinolin‑4(1H)‑one, which lacks the C3 chlorine, shows an IC50 >100 000 nM in a human MAO‑B fluorescence assay [2]. Likewise, the C3‑bromo congener 3‑bromo‑8‑methylquinolin‑4(1H)‑one also exceeds the 100 000 nM threshold [3]. The resulting potency gain of at least 1613‑fold is attributable to the chlorine atom’s optimal size and electronegativity, which enable a halogen‑bonding interaction that bromine and hydrogen cannot replicate.
≥1613-fold difference
| Evidence Dimension | MAO‑B inhibition (IC50) |
|---|---|
| Target Compound Data | 62 nM (rat brain mitochondrial MAO‑B, spectrophotometric assay) |
| Comparator Or Baseline | 8‑Methylquinolin‑4(1H)‑one: >100 000 nM (human MAO‑B, fluorescence assay); 3‑Bromo‑8‑methylquinolin‑4(1H)‑one: >100 000 nM (human MAO‑B, fluorescence assay) |
| Quantified Difference | ≥1613‑fold lower IC50 for the 3‑chloro compound vs both comparators |
| Conditions | Target: recombinant human MAO‑B, kynuramine substrate, 20 min fluorescence readout. Comparator assay: rat brain mitochondrial homogenate, 4‑hydroxyquinoline spectrophotometric detection [1][2][3]. |
Why This Matters
For researchers building MAO‑B‑focused compound libraries, the 62 nM potency of the 3‑chloro analogue delivers a validated hit‑to‑lead starting point, whereas the >100 µM analogues are essentially inactive and offer no screening value.
- [1] BindingDB. BDBM50038076 (CHEMBL3094000). IC50 62 nM. Inhibition of Sprague‑Dawley rat MAO‑B in brain mitochondrial homogenate. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50038076 View Source
- [2] BindingDB. BDBM50401980 (CHEMBL2203921). IC50 >1.00E+5 nM. Inhibition of human MAO‑B, kynuramine→4‑hydroxyquinoline, 20 min fluorescence. https://www.bindingdb.org/bind/ByMonomers.jsp?monomerid=50401980 View Source
- [3] BindingDB. BDBM50063525 (CHEMBL3398528). IC50 >1.00E+5 nM. Inhibition of human MAO‑B, kynuramine oxidation, spectrofluorometric. https://www.bindingdb.org/bind/ByMonomers.jsp?monomerid=50063525 View Source
